3-Bromophenyl pivalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl pivalate typically involves the esterification of 3-bromophenol with pivalic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of pivaloyl chloride in the presence of a base like pyridine, which facilitates the esterification process. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Major Products:
Substitution: Products include substituted phenyl esters, such as 3-aminophenyl pivalate or 3-thiophenyl pivalate.
Reduction: The major product is 3-bromophenyl alcohol.
Oxidation: Products include oxidized derivatives like 3-bromoquinone.
Scientific Research Applications
3-Bromophenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromophenyl pivalate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing pivalic acid and 3-bromophenol, which may exert biological effects through different pathways.
Comparison with Similar Compounds
3-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the ester group.
Pivalic Acid: Contains the pivaloyl group but lacks the bromine-substituted phenyl ring.
3-Bromobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness: 3-Bromophenyl pivalate is unique due to the combination of the bromine-substituted phenyl ring and the pivaloyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
(3-bromophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
InChI Key |
UEIPOKPJNDFRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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